molecular formula C23H20ClN3O3S B12783476 (R)-6-(4-Chlorophenyl)-3-(4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl)thieno(3,2-d)pyrimidin-4(3H)-one CAS No. 851690-21-6

(R)-6-(4-Chlorophenyl)-3-(4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl)thieno(3,2-d)pyrimidin-4(3H)-one

Cat. No.: B12783476
CAS No.: 851690-21-6
M. Wt: 453.9 g/mol
InChI Key: JOAYEJZDGOLEDZ-QGZVFWFLSA-N
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Description

®-6-(4-Chlorophenyl)-3-(4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl)thieno(3,2-d)pyrimidin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[3,2-d]pyrimidin-4(3H)-one core, substituted with a 4-chlorophenyl group and a 4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl group. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-(4-Chlorophenyl)-3-(4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl)thieno(3,2-d)pyrimidin-4(3H)-one typically involves multi-step organic reactions. The starting materials and reagents are carefully chosen to ensure the desired stereochemistry and functional group placement. Common synthetic routes may include:

    Formation of the thieno[3,2-d]pyrimidin-4(3H)-one core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the 4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl group: This step may involve nucleophilic substitution or coupling reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

®-6-(4-Chlorophenyl)-3-(4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl)thieno(3,2-d)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The compound can be reduced at specific sites using reducing agents like NaBH4 or LiAlH4.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4 under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, ®-6-(4-Chlorophenyl)-3-(4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl)thieno(3,2-d)pyrimidin-4(3H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, this compound may serve as a probe to study enzyme-substrate interactions, receptor binding, and other biochemical processes. Its functional groups can be modified to create derivatives with enhanced biological activity.

Medicine

In medicine, ®-6-(4-Chlorophenyl)-3-(4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl)thieno(3,2-d)pyrimidin-4(3H)-one may have potential therapeutic applications. It could be investigated for its activity against specific diseases or conditions, such as cancer, inflammation, or neurological disorders.

Industry

In industry, this compound may be used in the development of new materials, catalysts, or pharmaceuticals. Its unique properties can be harnessed to create products with improved performance and functionality.

Mechanism of Action

The mechanism of action of ®-6-(4-Chlorophenyl)-3-(4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl)thieno(3,2-d)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ®-6-(4-Chlorophenyl)-3-(4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
  • (S)-6-(4-Chlorophenyl)-3-(4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
  • 6-(4-Chlorophenyl)-3-(4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of ®-6-(4-Chlorophenyl)-3-(4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl)thieno(3,2-d)pyrimidin-4(3H)-one lies in its specific stereochemistry and functional group arrangement. This configuration can lead to distinct biological and chemical properties compared to its isomers or analogs. The presence of the ®-configuration may result in different binding affinities, reactivity, and overall activity, making it a valuable compound for research and development.

Properties

CAS No.

851690-21-6

Molecular Formula

C23H20ClN3O3S

Molecular Weight

453.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-[4-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methoxyphenyl]thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C23H20ClN3O3S/c1-30-20-10-16(6-7-19(20)26-9-8-17(28)12-26)27-13-25-18-11-21(31-22(18)23(27)29)14-2-4-15(24)5-3-14/h2-7,10-11,13,17,28H,8-9,12H2,1H3/t17-/m1/s1

InChI Key

JOAYEJZDGOLEDZ-QGZVFWFLSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)N5CC[C@H](C5)O

Canonical SMILES

COC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)N5CCC(C5)O

Origin of Product

United States

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